6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a fused heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core. The benzyl group at position 6 enhances lipophilicity, while the methylthio (-SMe) substituent at position 2 introduces sulfur-based reactivity and moderate electron-withdrawing effects.
Key physicochemical properties (inferred from analogs):
- Molecular Formula: Likely C₁₄H₁₅N₃S (based on substituent analysis).
- Molecular Weight: ~265.36 g/mol.
- Functional Groups: Benzyl (hydrophobic), methylthio (thioether), and a partially saturated bicyclic system.
Properties
Molecular Formula |
C14H15N3S |
|---|---|
Molecular Weight |
257.36 g/mol |
IUPAC Name |
6-benzyl-2-methylsulfanyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H15N3S/c1-18-14-15-7-12-9-17(10-13(12)16-14)8-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 |
InChI Key |
QVBVFKQWFKSESL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2CN(CC2=N1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can be achieved through several synthetic routes. One common method involves the condensation of an appropriate benzylamine with a thiourea derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrolo[3,4-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl group or to modify the pyrimidine ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety .
Scientific Research Applications
6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for developing new drugs, particularly in the treatment of cancer and infectious diseases.
Biology: It can be used as a probe to study biological processes involving pyrimidine derivatives.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects: Chloro Groups (2,4-Cl₂): Increase electrophilicity, making the compound suitable for Suzuki coupling or amination reactions . Methylthio (-SMe): Enhances metabolic stability compared to -SH while maintaining moderate lipophilicity. Amine (-NH₂): Improves aqueous solubility but reduces membrane permeability due to hydrogen bonding . Diol (-OH): High polarity limits blood-brain barrier penetration but improves solubility for intravenous formulations .
Pyrido[4,3-d]pyrimidine derivatives (e.g., 6-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine) introduce additional saturation, reducing planarity and possibly altering kinase selectivity .
Biological Activity
6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrrolo[3,4-d]pyrimidine class. Its unique structure, characterized by a pyrrolo ring fused to a pyrimidine with a benzyl and methylthio substituent, suggests potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 258.34 g/mol. The structural features contribute to its diverse chemical reactivity and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyrrolo-Pyrimidine Core : Utilizing cyclization reactions.
- Substituent Introduction : Adding the benzyl and methylthio groups through electrophilic aromatic substitution or nucleophilic addition reactions.
These synthetic routes allow for modifications that could enhance biological activity or selectivity.
Biological Activity
Preliminary studies indicate that compounds in the pyrrolo[3,4-d]pyrimidine class exhibit significant biological activities, including:
- Enzyme Inhibition : Potential interactions with kinases and other proteins involved in cancer pathways have been suggested. This may lead to applications in cancer therapy.
- Antimicrobial Properties : Similar compounds have shown antiviral and antifungal activities, indicating that this compound may also exhibit such properties.
Case Studies
Comparative Analysis
A comparison of structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amino | Contains an amino group instead of methylthio | Different biological activity profiles |
| 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | Lacks benzyl and methylthio substituents | Simpler structure may affect reactivity |
| 6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | Contains a sulfonyl group instead of methylthio | Different reactivity due to sulfonyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
